Enalaprilat-d5 Sodium Salt is a deuterated derivative of enalaprilat, the active metabolite of enalapril, which functions as an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolic pathways of enalaprilat, allowing for precise studies without interference from naturally occurring compounds in biological systems. Its unique isotopic labeling with deuterium provides a stable reference for various analytical applications, including drug interaction studies and metabolic pathway analyses .
Enalaprilat-d5 Sodium Salt is synthesized from enalaprilat through a process that incorporates deuterium atoms into the molecule. It belongs to the class of angiotensin-converting enzyme inhibitors and is categorized as a stable isotope-labeled compound, which is crucial for research in pharmacology and biochemistry. The compound has a Chemical Abstracts Service (CAS) number of 1356922-29-6 and is recognized for its role in drug development and metabolic studies .
The synthesis of Enalaprilat-d5 Sodium Salt typically involves the incorporation of deuterium atoms into the enalaprilat structure. This process can be achieved through several synthetic routes, often employing deuterated reagents and solvents under controlled conditions to ensure selective substitution of hydrogen with deuterium.
Common methods include:
In industrial settings, the production of Enalaprilat-d5 Sodium Salt mirrors laboratory synthesis but is optimized for larger scale operations. This includes strict quality control measures to maintain high purity levels and consistency in the final product. The synthesis process is conducted under inert atmospheres to prevent contamination, and the compound is typically stored at low temperatures to preserve stability .
The molecular formula for Enalaprilat-d5 Sodium Salt is C18H18D5N2NaO5, with a molecular weight of 375.41 g/mol. The structure includes:
The InChI key for this compound is DUDLNVUQNQFAHG-GTIWJLBTSA-M, which can be used for database searches related to its chemical properties .
Enalaprilat-d5 Sodium Salt participates in various chemical reactions, including:
Typical reagents include:
The reaction conditions are carefully controlled regarding temperature, pH, and solvent environment to achieve desired outcomes.
Enalaprilat-d5 Sodium Salt acts primarily by inhibiting ACE, an enzyme that converts angiotensin I into angiotensin II—a potent vasoconstrictor. By blocking this conversion, it leads to decreased levels of angiotensin II, resulting in vasodilation and lowered blood pressure. This mechanism plays a significant role in managing hypertension and heart failure by affecting the renin-angiotensin-aldosterone system .
These properties are essential for determining appropriate handling procedures and applications in research settings .
Enalaprilat-d5 Sodium Salt is extensively used in scientific research due to its stable isotopic labeling. Key applications include:
Additionally, it serves as a reference standard in various analytical techniques such as nuclear magnetic resonance spectroscopy, aiding in structural elucidation and reaction mechanism studies .
Enalaprilat-d5 Sodium Salt (CAS 1356922-29-6) is a deuterium-labeled analog of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. Its molecular formula is C18H18D5N2NaO5, with a molecular weight of 375.41 g/mol [3] [10]. The compound features five deuterium atoms at the phenyl ring (positions 2,3,4,5,6), replacing all hydrogen atoms to create a pentadeuterated benzene moiety [5] [9]. This strategic isotopic substitution maintains the core pharmacological structure while introducing unique physicochemical properties essential for research applications.
Table 1: Key Chemical Identifiers of Enalaprilat-d5 Sodium Salt
Property | Value | |
---|---|---|
CAS Number | 1356922-29-6 | |
IUPAC Name | sodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
Molecular Formula | C18H18D5N2NaO5 | |
Exact Mass | 375.41 g/mol | |
Isotopic Purity | >95% (HPLC confirmed) | [9] [10] |
The sodium salt form enhances aqueous solubility (>100 mg/mL in water), facilitating its use in biological matrices [5]. Unlike non-deuterated enalaprilat, this analog serves as a non-radioactive isotopic tracer that retains the core ACE-inhibiting pharmacophore while enabling precise tracking via mass spectrometry [3] [10].
The development of deuterated ACE inhibitors represents a strategic evolution from early ACE inhibitor designs. Enalaprilat-d5 originates from enalaprilat (MK-422), which was engineered to overcome limitations of the first-generation ACE inhibitor captopril. Captopril's thiol group caused adverse effects (e.g., metallic taste), prompting Merck researchers to develop enalaprilat—a carboxylate-containing dipeptide analog [4] [7]. However, enalaprilat exhibited poor oral bioavailability, leading to its esterification into the prodrug enalapril [4] [8].
Table 2: Evolution of ACE Inhibitors Leading to Deuterated Analogs
Generation | Compound | Key Innovation | Limitation Addressed | |
---|---|---|---|---|
First (1970s) | Captopril | Sulfhydryl-based ACE inhibition | Short half-life; taste disturbances | |
Second (1980s) | Enalapril/Enalaprilat | Carboxylate pharmacophore; prodrug design | Low oral bioavailability (enalaprilat) | |
Modern (2000s) | Enalaprilat-d5 | Isotopic labeling for research | Metabolic interference in assays | [4] [7] [8] |
Deuterated analogs emerged in the early 2000s to address metabolic tracking challenges. Deuterium incorporation leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower enzymatic cleavage than carbon-hydrogen bonds. This property allows researchers to distinguish endogenous metabolites from administered compounds in pharmacokinetic studies [4]. Enalaprilat-d5 specifically enables discrimination between exogenous and endogenous ACE inhibitors in complex biological systems, overcoming a critical limitation in early ACE inhibitor research [8].
Enalaprilat-d5 Sodium Salt serves two pivotal roles in contemporary pharmaceutical research: as an internal standard in quantitative mass spectrometry and as a probe for ACE inhibitor metabolism. Its near-identical chemical behavior to non-deuterated enalaprilat—coupled with a 5 Da mass shift—allows unambiguous identification in biological samples [3] [10]. This precision is critical for:
Table 3: Research Applications of Enalaprilat-d5 Sodium Salt
Application | Methodology | Key Insight | |
---|---|---|---|
Mass Spectrometry Quantitation | LC-MS/MS with deuterated internal standard | Eliminates matrix effects; improves accuracy | |
Metabolic Stability Assays | Hepatocyte incubation + isotope tracking | Confirms CES1-mediated activation | |
Protein Binding Studies | Equilibrium dialysis with isotopic tracer | 50% plasma protein binding in humans | [3] [5] [10] |
The compound has been instrumental in validating enalaprilat's minimal tissue accumulation after repeated dosing—a finding critical for safety assessments [10]. Its use as a research tool continues to expand, particularly in developing regulatory-grade bioanalytical methods for generic enalapril formulations [9].
Term Used | Synonyms/Related Compounds |
---|---|
Enalaprilat-d5 Sodium Salt | MK-422-d5 sodium; Enalaprilic Acid-d5 |
Enalaprilat | MK-422; Enalaprilic Acid |
Enalapril | Vasotec®; Prodrug of enalaprilat |
ACE | Angiotensin-Converting Enzyme |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7